

# Ofirnoflast: A Novel Allosteric Modulator of the NLRP3 Inflammasome Through NEK7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogenic and sterile danger signals. Its activation triggers a cascade resulting in the maturation of potent proinflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. While essential for host defense, aberrant NLRP3 activation is a key driver in a multitude of chronic inflammatory diseases, making it a significant therapeutic target.

Ofirnoflast (HT-6184) is a first-in-class, orally bioavailable, small-molecule inhibitor that offers a novel mechanism for controlling NLRP3-driven inflammation by targeting a critical scaffolding protein, NEK7.

## **The NLRP3 Inflammasome Activation Pathway**

The assembly and activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, typically requiring two distinct signals.

Signal 1 (Priming): The priming signal is often initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, notably NLRP3 itself and the precursor cytokine, pro-IL-1β.







• Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, and toxins, can provide the second signal. This triggers the assembly of the inflammasome complex. A critical, yet distinct step in this process is the interaction between the serine/threonine kinase NEK7 (NIMA-related kinase 7) and the NLRP3 protein. This interaction is indispensable for the subsequent oligomerization of NLRP3. The oligomerized NLRP3 then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

- Cytokine Maturation: It cleaves pro-IL-1 $\beta$  and pro-IL-18 into their mature, biologically active forms, which are then secreted.
- Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.





Click to download full resolution via product page

Canonical NLRP3 Inflammasome Activation Pathway.



### Ofirnoflast: Mechanism of Action

**Ofirnoflast** represents a mechanistically distinct approach to inflammasome inhibition. Instead of targeting the NLRP3 sensor protein directly, it prevents the assembly of the inflammasome complex by modulating the essential scaffolding function of NEK7.[1][2]

#### Core Mechanism:

- Allosteric Binding: Ofirnoflast engages an allosteric site on NEK7 adjacent to its ATPbinding pocket.[1][2]
- Conformational Change: This binding stabilizes NEK7 in a unique conformation that is incompatible with its interaction with NLRP3.[1][2]
- Assembly Blockade: By preventing the crucial NEK7-NLRP3 interaction, Ofirnoflast
  effectively blocks the initial, indispensable step of inflammasome assembly. This blockade
  occurs independently of the NLRP3 activation status and is upstream of caspase-1
  activation.[1][2]

This mechanism of action prevents the entire downstream inflammatory cascade, including IL-1β/IL-18 maturation and GSDMD-mediated pyroptosis.[1][2]







Click to download full resolution via product page

Mechanism of Action of Ofirnoflast.

## **Quantitative Data and Efficacy**

**Ofirnoflast** has demonstrated potent inhibition of NLRP3 inflammasome activity across in vitro, preclinical, and clinical settings.



**Table 1: In Vitro Activity of Ofirnoflast** 

| Assay Type                | Cell Line                 | Stimulus           | Effect<br>Measured                 | Result                                                        | Citation |
|---------------------------|---------------------------|--------------------|------------------------------------|---------------------------------------------------------------|----------|
| Inflammasom<br>e Assembly | THP-1-ASC-<br>GFP         | LPS +<br>Nigericin | ASC Speck<br>Formation             | Significant,<br>dose-<br>dependent<br>inhibition at<br>200 nM | [3]      |
| Cytokine<br>Release       | THP-1<br>Macrophages      | -                  | IL-1β, IL-6,<br>IL-8<br>Production | Reduction in cytokine production                              | [4]      |
| Cell Death                | THP-1<br>Macrophages      | -                  | Pyroptotic<br>Cell Death           | Suppression of pyroptosis                                     | [1][2]   |
| Cytokine<br>Release       | iPSC-derived<br>Microglia | -                  | IL-1β<br>Release                   | Suppression of IL-1β release                                  | [1][2]   |

**Table 2: In Vivo & Clinical Efficacy of Ofirnoflast** 



| Model / Study<br>Population  | Condition                                             | Key Metric      | Result                                                                                   | Citation |
|------------------------------|-------------------------------------------------------|-----------------|------------------------------------------------------------------------------------------|----------|
| Murine Model                 | DSS-Induced<br>Colitis                                | Cytokine Levels | Significant reduction in pro-<br>inflammatory cytokines                                  | [1][2]   |
| Clinical Trial<br>(Phase 2a) | Low-Risk<br>Myelodysplastic<br>Syndromes (LR-<br>MDS) | Serum IL-1β     | >90% reduction<br>from baseline in<br>responding<br>patients with high<br>initial levels | [4]      |
| Clinical Trial<br>(Phase 2a) | Low-Risk<br>Myelodysplastic<br>Syndromes (LR-<br>MDS) | Serum IL-8      | Median reduction<br>of 16.2% in<br>patients with<br>erythroid<br>response                | [4]      |

## **Experimental Protocols**

The evaluation of **Ofirnoflast**'s activity relies on established immunological and cell-based assays. Below are representative protocols for key experiments.

## In Vitro IL-1β Release Assay in THP-1 Cells

This protocol is designed to quantify the inhibitory effect of a compound on NLRP3-mediated  $IL-1\beta$  secretion.

- Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
- Differentiation (Priming Signal 1): Seed THP-1 cells in a 96-well plate at a density of 0.5 x 106 cells/mL. Differentiate cells into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 3-4 hours. Remove PMA-containing media and rest cells in fresh media for 24 hours.



- Inhibitor Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of
   Ofirnoflast (e.g., 1 nM to 10 μM) or vehicle control (DMSO) for 1-2 hours.
- NLRP3 Activation (Priming/Activation Signal 2): Prime the cells with 1 μg/mL LPS for 3 hours. Subsequently, activate the NLRP3 inflammasome by adding 5 μM Nigericin for 1 hour.
- Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis.
- Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

### **ASC Speck Visualization Assay**

This fluorescence microscopy-based assay directly visualizes inflammasome assembly.

- Cell Line: Use a THP-1 cell line stably expressing an ASC-GFP fusion protein (THP-1-ASC-GFP).[3]
- Cell Seeding: Seed THP-1-ASC-GFP cells in a 96-well, glass-bottom imaging plate.
- Priming and Inhibition: Prime cells with LPS (e.g., 200 ng/mL) for 3 hours. Following priming, treat the cells with **Ofirnoflast** or vehicle control for 2 hours.[3]
- Activation: Add an NLRP3 activator, such as 5 μM Nigericin, to the wells to induce ASC speck formation.[3]
- Imaging: Immediately begin live-cell imaging using a high-content fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2). Capture images every few minutes for at least 1 hour.[3]
- Analysis: Use image analysis software to automatically identify and count the number of cells containing a distinct, bright fluorescent aggregate (the ASC speck). Quantify the percentage of speck-positive cells in each treatment condition.





Click to download full resolution via product page

General Experimental Workflow for In Vitro Evaluation.



#### Conclusion

Ofirnoflast presents a targeted and innovative strategy for mitigating diseases driven by aberrant NLRP3 inflammasome activation. Its unique allosteric mechanism of inhibiting the essential NLRP3-NEK7 interaction effectively halts the inflammatory cascade at a critical upstream checkpoint. Preclinical and emerging clinical data support its potential to modulate inflammatory cytokines and improve disease parameters.[1][4] The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Ofirnoflast and other next-generation inflammasome inhibitors. As a clinical-stage, orally bioavailable molecule, Ofirnoflast holds significant promise for addressing the unmet medical need in a wide range of chronic inflammatory and degenerative diseases.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Ofirnoflast: a first-in-class NEK7-targeted inhibitor of the NLRP3 inflammasome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paper: HT-6184 Inhibits the Formation of the NLRP3 Inflammasome in Human Monocytic THP-1 Cells [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Ofirnoflast (HT-6184) Receives Orphan Drug Designation from U.S. FDA for Myelodysplastic Syndromes [prnewswire.com]
- To cite this document: BenchChem. [Ofirnoflast: A Novel Allosteric Modulator of the NLRP3
  Inflammasome Through NEK7 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15608140#the-role-of-ofirnoflast-in-nlrp3inflammasome-assembly]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com